molecular formula C15H10BrNO B15215442 3-(Bromo(phenyl)methylene)isoindolin-1-one CAS No. 5194-49-0

3-(Bromo(phenyl)methylene)isoindolin-1-one

Cat. No.: B15215442
CAS No.: 5194-49-0
M. Wt: 300.15 g/mol
InChI Key: ISKHKKHQQYZPSD-BUHFOSPRSA-N
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Description

3-(Bromo(phenyl)methylene)isoindolin-1-one is a heterocyclic compound characterized by an isoindoline nucleus with a bromo(phenyl)methylene substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromo(phenyl)methylene)isoindolin-1-one typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The specific conditions for synthesizing this compound may include the use of brominating agents and appropriate solvents to introduce the bromo(phenyl)methylene group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Bromo(phenyl)methylene)isoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation .

Major Products Formed

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different functional groups depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-(Bromo(phenyl)methylene)isoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and biological context .

Properties

CAS No.

5194-49-0

Molecular Formula

C15H10BrNO

Molecular Weight

300.15 g/mol

IUPAC Name

(3E)-3-[bromo(phenyl)methylidene]isoindol-1-one

InChI

InChI=1S/C15H10BrNO/c16-13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)15(18)17-14/h1-9H,(H,17,18)/b14-13+

InChI Key

ISKHKKHQQYZPSD-BUHFOSPRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\2/C3=CC=CC=C3C(=O)N2)/Br

Canonical SMILES

C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C(=O)N2)Br

Origin of Product

United States

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